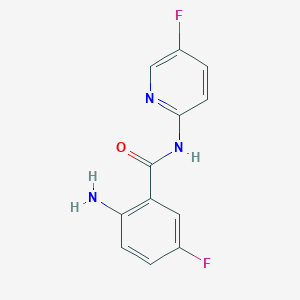

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to yield the desired product . Another approach includes the use of 2-aminopyridine as a raw material, undergoing nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis of acetyl .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The presence of fluorine atoms allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-fluoropyridine: An important intermediate for the synthesis of various fluorinated compounds.

5-Fluoro-2-pyridinamine: Used in the synthesis of heterocyclic compounds with biological activity.

2-Chloro-5-fluoropyrimidine: Utilized in the synthesis of benzamide scaffolds as potent antagonists against specific receptors.

Uniqueness

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide stands out due to its dual fluorination, which imparts unique chemical and biological properties. This dual fluorination enhances its stability, reactivity, and binding affinity, making it a versatile compound in various research applications.

Biological Activity

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a fluorinated benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound features a unique structural arrangement that enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O, with a molecular weight of approximately 249.221 g/mol. The presence of fluorine atoms at the 5-position of both the benzene and pyridine rings contributes significantly to its chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F2N2O |

| Molecular Weight | 249.221 g/mol |

| Key Functional Groups | Amine, Amide, Fluorine |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound shows potential as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that related benzamide derivatives can induce apoptosis in various cancer cell lines, including breast and leukemia cancer cells .

Case Study:

In a study evaluating the cytotoxic effects against human acute lymphoblastic leukemia (CEM-13) cells, derivatives exhibited IC50 values in the sub-micromolar range, indicating potent anticancer activity. Flow cytometry analyses revealed that these compounds effectively induce apoptosis in a dose-dependent manner .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties, particularly against SARS-CoV-2. Computational docking studies have indicated that similar ligands possess strong binding affinities towards viral proteases, suggesting their utility as therapeutic agents against COVID-19 .

Research Findings:

A series of naphthalene-based compounds were designed to inhibit SARS-CoV-2 papain-like protease (PLpro), with some derivatives demonstrating superior binding affinities compared to established inhibitors. This highlights the importance of fluorination in enhancing biological activity against viral targets .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in disease pathways:

- Inhibition of HDAC: By inhibiting HDACs, the compound can alter gene expression profiles associated with tumor growth and survival.

- Binding Affinity: The fluorine substituents enhance lipophilicity and electron-withdrawing properties, improving binding affinity to target proteins involved in cancer and viral replication processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-fluorobenzamide | C7H7FN2O | Lacks pyridine ring; simpler structure |

| N-(pyridin-2-yl)-benzamide | C12H10N2O | No fluorine substituent; different profile |

| 4-Fluoro-N-(pyridin-3-yl)benzamide | C12H10FN3O | Different position of fluorine; varied reactivity |

The dual fluorination and specific arrangement of functional groups in this compound may enhance its biological activity compared to these simpler derivatives.

Properties

CAS No. |

395684-45-4 |

|---|---|

Molecular Formula |

C12H9F2N3O |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

2-amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H9F2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) |

InChI Key |

IJHYMTSRYBTGAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.